Ethyl 5-(cyclopentanecarboxamido)-4-oxo-3-(p-tolyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate
Description
Ethyl 5-(cyclopentanecarboxamido)-4-oxo-3-(p-tolyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate is a complex organic compound with potential applications in various scientific fields. Its intricate structure and unique properties make it a subject of interest for researchers in chemistry, biology, medicine, and industry.
Propriétés
IUPAC Name |
ethyl 5-(cyclopentanecarbonylamino)-3-(4-methylphenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O4S/c1-3-29-22(28)18-16-12-30-20(23-19(26)14-6-4-5-7-14)17(16)21(27)25(24-18)15-10-8-13(2)9-11-15/h8-12,14H,3-7H2,1-2H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZGKXBFUWVYVPW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=O)C2=C(SC=C21)NC(=O)C3CCCC3)C4=CC=C(C=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The compound can be synthesized through multiple synthetic routes, often involving multi-step reactions. One common method includes the cyclization of appropriate precursors under controlled conditions, followed by the introduction of the ethyl ester group. Reaction conditions such as temperature, pressure, and choice of solvents play a crucial role in achieving high yields and purity.
Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing the synthetic routes to ensure cost-effectiveness and scalability. Advanced techniques such as continuous flow chemistry and automated synthesis platforms are employed to enhance efficiency and reproducibility.
Analyse Des Réactions Chimiques
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, substitution, and addition reactions. Each reaction type involves different reagents and conditions, leading to diverse products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
Addition: Various electrophiles and nucleophiles can be used to add functional groups to the compound.
Major Products Formed: The reactions can yield a range of products, including derivatives with altered functional groups, which can be further modified for specific applications.
Applications De Recherche Scientifique
Chemistry: In chemistry, this compound serves as a versatile intermediate for synthesizing other complex molecules
Biology: In biological research, the compound can be used as a tool to study enzyme mechanisms and protein interactions. Its structural complexity makes it suitable for probing biological systems.
Medicine: The compound has shown promise in medicinal chemistry, where it can be used as a lead compound for drug development. Its potential therapeutic effects are being explored in various disease models.
Industry: In industry, the compound can be utilized in the production of advanced materials, such as polymers and coatings. Its unique properties make it valuable for developing new products with enhanced performance.
Mécanisme D'action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, modulating their activity and leading to biological responses. Understanding these mechanisms is crucial for developing applications in medicine and other fields.
Comparaison Avec Des Composés Similaires
Ethyl 5-(cyclopentanecarboxamido)-3-(4-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate
Ethyl 5-(cyclopentanecarboxamido)-3-(4-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate
Uniqueness: Compared to similar compounds, Ethyl 5-(cyclopentanecarboxamido)-4-oxo-3-(p-tolyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate stands out due to its specific structural features and reactivity profile. These differences can lead to distinct biological activities and industrial applications.
Activité Biologique
Ethyl 5-(cyclopentanecarboxamido)-4-oxo-3-(p-tolyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate is a complex organic compound that exhibits significant potential in medicinal chemistry due to its unique structural features and biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and comparisons with similar compounds.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of approximately 425.5 g/mol. Its structure includes a thieno[3,4-d]pyridazine core, characterized by fused thiophene and pyridazine rings, along with functional groups such as an ethyl ester and a cyclopentanecarboxamido moiety. These features contribute to its chemical reactivity and potential biological activity.
The biological activity of Ethyl 5-(cyclopentanecarboxamido)-4-oxo-3-(p-tolyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate is primarily linked to its interactions with specific biological targets such as enzymes and receptors. Preliminary studies suggest that it may exhibit anti-inflammatory and anticancer properties based on structural similarities with other bioactive compounds.
Potential Therapeutic Effects
- Anti-inflammatory Activity : The compound's ability to modulate inflammatory pathways could make it a candidate for treating conditions characterized by chronic inflammation.
- Anticancer Properties : Its structural characteristics suggest potential efficacy against various cancer types. For instance, compounds with similar scaffolds have been investigated for their ability to inhibit polo-like kinase 1 (Plk1), a target in cancer therapy .
Comparative Analysis with Similar Compounds
A comparative analysis highlights how Ethyl 5-(cyclopentanecarboxamido)-4-oxo-3-(p-tolyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate stands against similar compounds in terms of structure and biological activity:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Ethyl 5-(2-ethoxybenzamido)-4-oxo-3-phenyl-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate | Contains an ethoxy group instead of cyclopentanecarboxamido | Potential anti-inflammatory effects |
| Ethyl 5-amino-4-oxo-3-(p-tolyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate | Lacks the cyclopentanecarboxamido group | Exhibits different pharmacological profiles |
| (E)-ethyl 5-(benzo[d][1,3]dioxol-5-yl)acrylamido derivative | Features a benzo[d][1,3]dioxole moiety | May have distinct interactions in biological systems |
This table illustrates the uniqueness of Ethyl 5-(cyclopentanecarboxamido)-4-oxo-3-(p-tolyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate compared to its analogs due to its specific combination of functional groups that confer distinct chemical and biological properties.
Case Studies and Research Findings
Recent studies have focused on understanding the compound's interactions at the molecular level. For instance:
- Adenosine A1 Receptor Modulation : Research has indicated that derivatives related to thienopyridazines can act as allosteric modulators of the adenosine A1 receptor (A1AR), influencing receptor dynamics and signaling pathways. This suggests potential therapeutic applications in neurological disorders where adenosine signaling plays a crucial role .
Q & A
Q. What are the key structural features of the compound, and which analytical methods are most effective for its characterization?
The compound contains a thieno[3,4-d]pyridazine core fused with thiophene and pyridazine rings, an ethyl ester group, a cyclopentanecarboxamido substituent, and a p-tolyl aromatic ring. Key characterization methods include:
- NMR spectroscopy to confirm functional groups (e.g., amide protons at δ 8.2–8.5 ppm, ester carbonyl at ~170 ppm in NMR) .
- X-ray crystallography to resolve the three-dimensional conformation, particularly the orientation of the cyclopentanecarboxamido group relative to the core .
- Mass spectrometry (MS) to verify molecular weight (observed m/z ~425.5) and fragmentation patterns .
Q. What is the standard multi-step synthesis pathway, and how do reaction conditions influence intermediate formation?
The synthesis involves:
- Cyclocondensation of a thiophene precursor with a pyridazine derivative under reflux in toluene .
- Amidation using cyclopentanecarboxylic acid chloride in dichloromethane with a base (e.g., triethylamine) to introduce the carboxamido group .
- Esterification via ethyl chloroformate in anhydrous conditions. Critical factors include:
- Solvent polarity : Polar aprotic solvents (e.g., DMF) accelerate amidation but may promote side reactions .
- Temperature : Reflux (~110°C) improves cyclocondensation efficiency .
Advanced Research Questions
Q. How can researchers optimize the cyclocondensation step to improve yield and purity?
Optimization strategies include:
- Catalyst screening : p-Toluenesulfonic acid (10 mol%) enhances reaction rate and reduces byproducts .
- Purification : Gradient silica gel chromatography (hexane/ethyl acetate) isolates intermediates with >95% purity .
- Stoichiometric control : A 1.2:1 molar ratio of thiophene to pyridazine precursors minimizes unreacted starting material .
Q. When encountering discrepancies in reported biological activities (e.g., anti-inflammatory vs. anticancer), what experimental approaches can resolve these contradictions?
- Dose-response assays : Test across multiple concentrations (e.g., 0.1–100 µM) to identify activity thresholds .
- Target-specific assays : Use kinase inhibition profiling or COX-2 binding assays to clarify mechanistic pathways .
- Structural analogs : Compare with derivatives lacking the cyclopentanecarboxamido group to isolate activity-contributing moieties .
Q. What role does the cyclopentanecarboxamido group play in target binding, and how can SAR studies elucidate this?
- Conformational rigidity : The cyclopentane ring restricts rotation, enhancing binding entropy compared to flexible substituents (e.g., ethoxybenzamido) .
- SAR methodology : Synthesize analogs with varied carboxamido groups (e.g., cyclohexane, aryl) and test against targets like PI3K or EGFR kinases. Activity trends can map steric and electronic requirements .
Q. Which advanced techniques are recommended for analyzing the compound’s 3D conformation and its biological implications?
- Molecular docking : Predict binding modes with targets (e.g., adenosine receptors) using software like AutoDock Vina .
- NOESY NMR : Identify through-space interactions (e.g., between p-tolyl and pyridazine protons) to validate solution-state conformations .
- Thermodynamic solubility studies : Assess bioavailability by measuring logP (estimated ~2.8) and solubility in simulated biological fluids .
Methodological Notes
- Data contradiction resolution : Cross-validate biological results using orthogonal assays (e.g., Western blotting alongside cell viability assays) .
- Scalability : Pilot-scale reactions (10–100 g) require inert atmospheres and controlled cooling to prevent exothermic side reactions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
